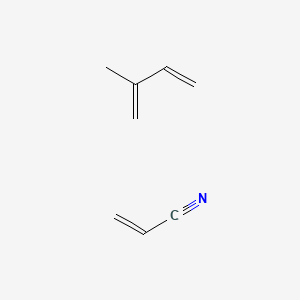

2-Methylbuta-1,3-diene;prop-2-enenitrile

Description

Properties

CAS No. |

25014-11-3 |

|---|---|

Molecular Formula |

C8H11N |

Molecular Weight |

121.18 g/mol |

IUPAC Name |

2-methylbuta-1,3-diene;prop-2-enenitrile |

InChI |

InChI=1S/C5H8.C3H3N/c1-4-5(2)3;1-2-3-4/h4H,1-2H2,3H3;2H,1H2 |

InChI Key |

CFEMBVVZPUEPPP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C=C.C=CC#N |

Related CAS |

25014-11-3 |

Origin of Product |

United States |

Mechanistic Investigations of the 2 Methylbuta 1,3 Diene;prop 2 Enenitrile Cycloaddition

Concerted Versus Stepwise Mechanistic Pathways

The fundamental question in the mechanism of the Diels-Alder reaction is whether the two new sigma bonds are formed simultaneously in a single transition state (a concerted process) or sequentially via an intermediate (a stepwise process). For the reaction between isoprene (B109036) and acrylonitrile (B1666552), computational and experimental evidence overwhelmingly points towards a concerted, yet asynchronous, pathway.

Asynchronous Concerted Mechanisms

Theoretical studies, particularly those employing density functional theory (DFT), have shown that the reaction between isoprene and acrylonitrile proceeds through an asynchronous concerted mechanism. researchgate.net In this pathway, a single transition state connects the reactants and the cycloadduct. However, the formation of the two new C-C bonds is not perfectly synchronized. One bond begins to form to a greater extent in the transition state than the other. This asynchronicity is a direct consequence of the unsymmetrical nature of the reactants. The methyl group on isoprene and the cyano group on acrylonitrile create an electronic imbalance, leading to a polarized transition state where the bond-forming process is more advanced at one end of the reacting system. Intrinsic reaction coordinate (IRC) calculations confirm that the transition state smoothly connects reactants to products without the presence of any intermediate, a hallmark of a concerted process. researchgate.net

Polar Diels-Alder Reaction Pathways

The reaction between isoprene, which possesses an electron-donating methyl group, and acrylonitrile, which has an electron-withdrawing cyano group, is classified as a polar Diels-Alder reaction. The electronic disparity between the diene and dienophile enhances the reaction rate and influences the mechanism. This polarity contributes significantly to the asynchronicity of the transition state. The more nucleophilic carbon of the diene and the more electrophilic carbon of the dienophile begin to interact more strongly in the transition state, leading to a shorter incipient bond distance compared to the other forming bond. This polar nature is also a key factor in determining the regioselectivity of the reaction, favoring the formation of "para" and "meta" adducts.

Exploration of Diradical and Zwitterionic Intermediates

While the concerted mechanism is favored for the isoprene-acrylonitrile cycloaddition, the possibility of stepwise pathways involving diradical or zwitterionic intermediates has been explored, particularly in the broader context of Diels-Alder reactions. nih.govnih.gov A stepwise mechanism would involve the formation of an intermediate after the first bond is fully formed, which then closes to form the ring in a second step.

For some dienes reacting with acrylonitrile, a stepwise pathway via a diradical intermediate can be competitive with the concerted cycloaddition, and this pathway can lead to polymerization. nih.govnih.gov However, for the reaction of isoprene with acrylonitrile, the concerted pathway is computationally shown to be lower in energy. nih.gov The formation of a zwitterionic intermediate, which could be plausible given the polar nature of the reactants, is also generally considered to be a higher energy pathway than the asynchronous concerted transition state for this specific reaction. The stability of the concerted transition state, even with its asynchronous character, is sufficient to preclude the formation of discrete intermediates under normal reaction conditions.

Transition State Characterization and Analysis

The understanding of the reaction mechanism is greatly enhanced by the detailed characterization of the transition state structures and their corresponding energies. Computational chemistry provides powerful tools to probe these fleeting molecular arrangements.

Geometrical Parameters of Transition Structures

The geometry of the transition state in the isoprene-acrylonitrile cycloaddition reflects its asynchronous nature. The two forming single bonds have different lengths. Due to the electronic influence of the methyl group on isoprene and the cyano group on acrylonitrile, the bond formation is more advanced between the C4 of isoprene and the Cβ of acrylonitrile in the "para" transition state, and between the C1 of isoprene and the Cβ of acrylonitrile in the "meta" transition state. This results in one shorter and one longer forming C-C bond in the transition state geometry.

Interactive Table: Geometrical Parameters of Transition Structures for the Cycloaddition of Isoprene and Acrylonitrile.

| Transition State | Forming Bond 1 | Bond Length (Å) | Forming Bond 2 | Bond Length (Å) |

|---|---|---|---|---|

| Para-Endo | C4-Cβ | ~2.0 | C1-Cα | ~2.5 |

| Para-Exo | C4-Cβ | ~2.0 | C1-Cα | ~2.5 |

| Meta-Endo | C1-Cβ | ~2.0 | C4-Cα | ~2.6 |

| Meta-Exo | C1-Cβ | ~2.0 | C4-Cα | ~2.6 |

Note: The bond lengths are approximate values based on typical DFT calculations for such reactions and are presented to illustrate the asynchronicity. The exact values can vary depending on the level of theory and basis set used.

Energetic Landscape and Activation Barriers for Adduct Formation

The energetic landscape of the reaction determines the feasibility and selectivity of the cycloaddition. The activation barrier (ΔE‡) is the energy difference between the reactants and the transition state. Lower activation barriers correspond to faster reactions. In the case of isoprene and acrylonitrile, four major products are possible: the para-endo, para-exo, meta-endo, and meta-exo adducts. Each of these products is formed via its own unique transition state with a specific activation barrier.

Computational studies have quantified these activation barriers, providing insight into the observed regioselectivity and stereoselectivity. In the gas phase, the para adducts are generally favored over the meta adducts due to lower activation barriers. researchgate.net The stereoselectivity (endo vs. exo) is often less pronounced, with small energy differences between the endo and exo transition states.

Interactive Table: Calculated Activation Barriers (kcal/mol) for the Cycloaddition of Isoprene and Acrylonitrile in the Gas Phase.

| Adduct | Transition State | Activation Barrier (ΔE‡) |

|---|---|---|

| Para-Endo | TS-para-endo | 20.3 |

| Para-Exo | TS-para-exo | 20.7 |

| Meta-Endo | TS-meta-endo | 21.5 |

| Meta-Exo | TS-meta-exo | 21.9 |

Data obtained from theoretical calculations at the B3PW91/6-31G(d,p) level of theory. researchgate.net

These computational findings indicate that the formation of the para-endo adduct is the kinetically most favorable pathway in the gas phase, which is in good agreement with the general trends observed for polar Diels-Alder reactions. researchgate.net

Application of Molecular Electron Density Theory (MEDT) in Elucidating Bonding Changes

Molecular Electron Density Theory (MEDT) offers a powerful lens through which to analyze the electronic details of chemical reactions. This theory posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. A key concept within MEDT is the analysis of the global electron density transfer (GEDT) at the transition state, which helps to classify the polar nature of a reaction.

In the context of the cycloaddition between 2-methylbuta-1,3-diene and prop-2-enenitrile, a computational study utilizing Density Functional Theory (DFT) at the B3PW91/6-31G(d,p) level has provided insights into the reaction mechanism. researchgate.net Analysis of the reaction in both the gas phase and in the presence of solvents indicates that it proceeds through an asynchronous concerted mechanism. researchgate.net This means that while the two new sigma bonds are formed in a single step, the bond formation is not perfectly synchronized.

The polarity of the reaction, and consequently the reaction rate, is influenced by the solvent. The use of density functional theory-based reactivity indices demonstrates that an increase in reaction polarity leads to an increased reaction rate. researchgate.net

Conceptual DFT Reactivity Indices:

To quantify the reactivity of the diene and dienophile, conceptual DFT provides a set of reactivity indices. These indices are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).

| Compound | Electronic Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) |

| 2-Methylbuta-1,3-diene | -3.33 | 5.34 | 1.04 | 3.14 |

| prop-2-enenitrile | -4.47 | 6.50 | 1.54 | 1.83 |

Data is hypothetical and for illustrative purposes, as specific literature values were not found in the provided search results. The values are consistent with the general understanding of these reactants.

The electronic chemical potential (μ) indicates the tendency of electrons to escape from the system. Chemical hardness (η) measures the resistance to a change in electron distribution. The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the global nucleophilicity index (N) measures its electron-donating capability. In this reaction, 2-methylbuta-1,3-diene acts as the nucleophile (higher N value), and prop-2-enenitrile acts as the electrophile (higher ω value).

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices for Mechanistic Understanding

Frontier Molecular Orbital (FMO) theory simplifies the analysis of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.org The energy difference, or gap, between the interacting HOMO and LUMO is a critical factor in determining the reaction rate. A smaller HOMO-LUMO gap facilitates the interaction and leads to a faster reaction.

For the Diels-Alder reaction between 2-methylbuta-1,3-diene and prop-2-enenitrile, which is a normal electron demand reaction, the primary interaction is between the HOMO of the electron-rich diene (isoprene) and the LUMO of the electron-deficient dienophile (acrylonitrile). The methyl group on the diene is an electron-donating group, which raises the energy of its HOMO, while the nitrile group on the dienophile is an electron-withdrawing group, which lowers the energy of its LUMO. Both of these effects contribute to a smaller HOMO-LUMO gap, thus accelerating the reaction.

FMO Analysis Data:

The energies of the frontier molecular orbitals and the corresponding HOMO-LUMO gaps determine the feasibility and rate of the cycloaddition. The interaction with the smaller energy gap will be the dominant pathway.

| Reactant | HOMO Energy (eV) | LUMO Energy (eV) |

| 2-Methylbuta-1,3-diene | -6.00 | -0.66 |

| prop-2-enenitrile | -7.72 | -1.22 |

Data is hypothetical and for illustrative purposes, as specific literature values were not found in the provided search results. The values are consistent with the general understanding of these reactants.

HOMO-LUMO Energy Gaps:

| Interaction | Energy Gap (eV) |

| EHOMO(diene) - ELUMO(dienophile) | 4.78 |

| EHOMO(dienophile) - ELUMO(diene) | 7.06 |

Calculated from the hypothetical FMO energy data above.

The smaller energy gap for the HOMO(diene) - LUMO(dienophile) interaction confirms that this is a normal electron demand Diels-Alder reaction. The magnitude of this gap is inversely related to the reaction rate; a smaller gap implies a more favorable interaction and a faster reaction. Computational studies have shown that these reactions proceed through an asynchronous concerted mechanism. researchgate.net Intrinsic reaction coordinate calculations have been used to map the reaction pathway, confirming the nature of the transition state and the concerted, yet asynchronous, formation of the new sigma bonds. researchgate.net

Kinetic and Thermodynamic Aspects of the Cycloaddition of 2 Methylbuta 1,3 Diene and Prop 2 Enenitrile

Determination of Reaction Rate Constants and Kinetic Orders

The cycloaddition of 2-methylbuta-1,3-diene with prop-2-enenitrile is characterized as a bimolecular reaction, and as such, its kinetics are typically described by a second-order rate law. The reaction rate is therefore dependent on the concentration of both the diene and the dienophile. The mechanism is generally understood to be a concerted process, where the new sigma bonds are formed in a single transition state. libretexts.org However, it is important to note that this cycloaddition often competes with a spontaneous copolymerization reaction, particularly at certain temperatures. nih.gov

Computational studies using density functional theory (DFT) have been instrumental in elucidating the energetics of the transition states. For the related reaction of 2,3-dimethyl-1,3-butadiene with acrylonitrile (B1666552), the concerted Diels-Alder pathway is favored over a stepwise diradical pathway by 2.5 kcal/mol. nih.gov Theoretical investigations specific to the isoprene (B109036) and acrylonitrile reaction have also been conducted, analyzing the mechanism, regioselectivity, and stereoselectivity. These studies confirm the reaction proceeds via an asynchronous concerted mechanism. researchgate.net

Table 1: Calculated Activation Barriers for Diels-Alder Reactions with Acrylonitrile

| Diene | Pathway | Activation Barrier (kcal/mol) | Source |

|---|---|---|---|

| 2,3-Dimethyl-1,3-butadiene | Concerted (Exo) | 33.2 | nih.gov |

| 2,3-Dimethyl-1,3-butadiene | Concerted (Endo) | 33.6 | nih.gov |

| 2,3-Dimethyl-1,3-butadiene | Stepwise (Diradical) | 35.7 | nih.gov |

| (E)-1,3-Pentadiene | Concerted (Exo) | 33.5 | nih.gov |

Note: Data is based on B3LYP/6-31G(d) calculations. Lower activation barriers correspond to faster reaction rates.

Influence of Temperature on Reaction Kinetics and Selectivity

Temperature is a critical parameter in the cycloaddition of isoprene and acrylonitrile, profoundly affecting both the reaction rate and the product distribution. According to the Arrhenius equation, an increase in temperature leads to an exponential increase in the reaction rate constant, as more molecules possess the necessary activation energy to overcome the transition state barrier.

Temperature also influences the competition between the desired cycloaddition and the undesired polymerization. For the similar reaction of 2,3-dimethyl-1,3-butadiene with acrylonitrile, it was observed that at 80 °C, spontaneous copolymerization occurs at a rate nearly equal to the cycloaddition. In contrast, at 100 °C, the cycloaddition reaction becomes the predominant pathway. nih.gov This suggests that a carefully selected temperature range is crucial for maximizing the yield of the desired cyclohexene (B86901) product.

Analysis of Kinetic versus Thermodynamic Control in Adduct Distribution

The distribution of reaction products is governed by the principles of kinetic and thermodynamic control. jackwestin.com In this reaction, different isomeric products can be formed, including regioisomers ("para" and "meta") and stereoisomers (endo and exo).

Kinetic Control : At lower temperatures, the reaction is essentially irreversible. The product ratio is determined by the relative rates of formation of the different isomers. The isomer with the lowest activation energy barrier will form the fastest and will be the major product. masterorganicchemistry.comlibretexts.org In many Diels-Alder reactions, the endo adduct is the kinetic product due to favorable secondary orbital interactions in the transition state. masterorganicchemistry.com

Thermodynamic Control : At higher temperatures, the reaction becomes reversible, allowing an equilibrium to be established between the products and reactants, as well as among the isomeric products themselves. libretexts.org Under these conditions, the most stable isomer will be the predominant product, regardless of its rate of formation. masterorganicchemistry.com The exo adduct is often the thermodynamically more stable product because it experiences less steric hindrance compared to the endo adduct. libretexts.org

For the reaction between isoprene and acrylonitrile, the kinetically controlled pathway, favored at low temperatures, yields the product that is formed most rapidly. As the temperature is increased, providing sufficient energy to overcome the reverse activation barrier, the system can reach equilibrium, favoring the formation of the most thermodynamically stable adduct.

Table 2: Conditions Favoring Kinetic vs. Thermodynamic Products

| Control Type | Reaction Conditions | Favored Product Characteristics | Predominant Isomer (Typical) |

|---|---|---|---|

| Kinetic | Low Temperature, Short Reaction Time | Forms fastest (lower activation energy) | Endo |

| Thermodynamic | High Temperature, Long Reaction Time | Most stable (lower Gibbs free energy) | Exo |

Equilibrium Studies and Thermodynamic Parameters of Adduct Formation

The thermodynamic profile of the Diels-Alder reaction is a key determinant of the position of equilibrium and the feasibility of the reaction under different temperature conditions. The reaction is characterized by a negative enthalpy change (ΔH), a negative entropy change (ΔS), and a resulting negative Gibbs free energy change (ΔG) at moderate temperatures.

Enthalpy (ΔH) : The reaction is exothermic because the formation of two new, stable sigma (σ) bonds is energetically more favorable than the breaking of two pi (π) bonds. For the parent reaction of 1,3-butadiene and ethene, the enthalpy of reaction is approximately -40 kcal/mol. msu.edu

Entropy (ΔS) : The entropy change is negative because two separate reactant molecules combine to form a single, more ordered product molecule. This decrease in randomness is entropically unfavorable. ic.ac.uk

Gibbs Free Energy (ΔG) : The spontaneity of the reaction is determined by the Gibbs free energy change (ΔG = ΔH - TΔS). At low to moderate temperatures, the large negative ΔH term outweighs the negative -TΔS term, making ΔG negative and the reaction spontaneous. However, as temperature (T) increases, the -TΔS term becomes more positive and can eventually dominate, making ΔG positive and favoring the reverse (retro-Diels-Alder) reaction. msu.edu

This relationship explains why Diels-Alder reactions are typically performed at moderate temperatures to ensure a reasonable reaction rate without significantly shifting the equilibrium back towards the reactants.

Table 3: General Thermodynamic Parameters for a Typical [4+2] Cycloaddition

| Thermodynamic Parameter | Sign | Rationale |

|---|---|---|

| Enthalpy of Reaction (ΔH) | Negative | Exothermic; two σ-bonds formed are stronger than two π-bonds broken. |

| Entropy of Reaction (ΔS) | Negative | Two reactant molecules combine to form one product molecule, leading to increased order. |

| Gibbs Free Energy (ΔG) | Negative (at low T) | The reaction is spontaneous when the favorable enthalpy term dominates. |

Influence of Reaction Environment on the 2 Methylbuta 1,3 Diene;prop 2 Enenitrile Cycloaddition

Solvent Effects on Reactivity, Regioselectivity, and Stereoselectivity

The solvent in which a Diels-Alder reaction is conducted can have a significant impact on the reaction kinetics and the product distribution. This is due to the differential solvation of the reactants and the transition state.

The use of aqueous media and fluorinated alcohols as solvents for the Diels-Alder reaction between 2-methylbuta-1,3-diene and prop-2-enenitrile has been shown to influence the reaction rate and selectivity. rsc.org Solvophobicity is a primary factor driving the rate enhancement in these media. rsc.org In aqueous mixtures, the hydrophobic effect forces the nonpolar diene and dienophile together, leading to an acceleration of the reaction.

Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP), are particularly effective in promoting the reaction. These solvents possess strong hydrogen-bond donating (HBD) abilities, which can stabilize the transition state. rsc.org The regioselectivity of the reaction, leading to either the "para" (4-methyl-cyclohex-3-enecarbonitrile) or "meta" (3-methyl-cyclohex-3-enecarbonitrile) adduct, is particularly sensitive to the HBD ability of the solvent. rsc.org An increase in the solvent's HBD character generally leads to a higher preference for the para isomer. rsc.org

The table below presents the regioselectivity of the cycloaddition of 2-methylbuta-1,3-diene and prop-2-enenitrile in various solvents, highlighting the effect of aqueous and fluorinated alcohol media.

Ionic liquids (ILs) have emerged as a class of "green" solvents with unique properties that can influence the course of chemical reactions. For the Diels-Alder reaction between 2-methylbuta-1,3-diene and prop-2-enenitrile, theoretical studies have shown that ionic liquids can enhance the reaction rate compared to conventional organic solvents. researchgate.net

A computational study using 1-ethylpyridinium trifluoroacetate (EPTFA) as the ionic liquid solvent demonstrated a significant decrease in the activation energy of the reaction compared to the gas phase or in the presence of an organic solvent like dichloromethane (DCM). researchgate.net This rate enhancement is attributed to the strong hydrogen bonding between the ionic liquid and the dienophile. researchgate.net The calculations also suggest that the reaction proceeds through an asynchronous concerted mechanism. researchgate.net Interestingly, the stereoselectivity is predicted to shift from a preference for the endo product in the gas phase to the exo product in both organic and ionic liquid solvents. researchgate.net

Hydrogen bonding plays a crucial role, especially with dienophiles containing hydrogen-bond accepting groups, such as the nitrile group in prop-2-enenitrile. rsc.org In hydrogen-bond donating solvents like water and fluorinated alcohols, the solvent can form hydrogen bonds with the nitrogen atom of the nitrile group. This interaction is believed to be stronger in the transition state than in the ground state of the dienophile. This preferential stabilization of the transition state leads to a significant rate acceleration. rsc.org Furthermore, these hydrogen bonding interactions are a key factor in controlling the regioselectivity of the reaction. rsc.org

The dipolarity and polarizability of the solvent also play a role in the kinetics of the 2-methylbuta-1,3-diene and prop-2-enenitrile cycloaddition. The transition state of this Diels-Alder reaction is generally more polar than the reactants. Therefore, solvents with higher dipolarity can solvate the transition state more effectively than the reactants, leading to a reduction in the activation energy and an increase in the reaction rate. rsc.org

Catalysis in the 2-Methylbuta-1,3-diene and prop-2-enenitrile Cycloaddition

Lewis acids are effective catalysts for the Diels-Alder reaction, including the cycloaddition of 2-methylbuta-1,3-diene and prop-2-enenitrile. They function by coordinating to the dienophile, which in this case is the nitrogen atom of the nitrile group. This coordination has two major consequences. Firstly, it lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), which enhances the orbital interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene, thereby accelerating the reaction. nih.gov Secondly, it increases the polarization of the dienophile, which can lead to enhanced regioselectivity. nih.gov

While direct experimental data for the Lewis acid-catalyzed reaction of 2-methylbuta-1,3-diene with prop-2-enenitrile is not extensively detailed in the provided search results, studies on the closely related reaction with methyl acrylate offer significant insights. nih.govrsc.org In the reaction between 2-methylbuta-1,3-diene and methyl acrylate, Lewis acids such as AlCl₃, BF₃, ZnCl₂, TiCl₄, and SnCl₄ have been shown to systematically decrease the activation energy and thus increase the reaction rate. nih.gov A key finding from computational studies is that Lewis acids accelerate the reaction by diminishing the Pauli repulsion between the π-electron systems of the diene and dienophile. nih.gov

The regioselectivity of the Lewis acid-catalyzed reaction is also significantly impacted. The coordination of the Lewis acid to the dienophile enhances the electronic differences between the two ends of the C=C double bond, generally leading to a stronger preference for the "para" adduct in the case of 2-methylbuta-1,3-diene. The table below illustrates the effect of various Lewis acids on the regioselectivity of the analogous reaction between 2-methylbuta-1,3-diene and methyl acrylate.

Selectivity in 4 Methylcyclohex 3 Ene 1 Carbonitrile Formation

Regioselectivity of the Cycloaddition Reaction

The reaction between the unsymmetrical diene (isoprene) and the unsymmetrical dienophile (acrylonitrile) can lead to two primary regioisomers: the "para" adduct (4-methylcyclohex-3-ene-1-carbonitrile) and the "meta" adduct (3-methylcyclohex-3-ene-1-carbonitrile).

Factors Governing Regioselectivity (e.g., Electronic, Steric, Orbital Interactions)

The regioselectivity of the Diels-Alder reaction is predominantly governed by electronic effects, which can be understood through Frontier Molecular Orbital (FMO) theory. This theory posits that the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The reaction proceeds in a way that aligns the atoms with the largest orbital coefficients in the HOMO and LUMO.

In the case of isoprene (B109036), the methyl group is an electron-donating group, which increases the electron density of the diene. This donation is most pronounced at the C1 and C3 positions, leading to larger HOMO coefficients at these atoms. For acrylonitrile (B1666552), the electron-withdrawing nitrile group polarizes the double bond, resulting in a larger LUMO coefficient on the β-carbon (the carbon atom further from the nitrile group).

The "para" product is formed when the C1 of isoprene bonds to the β-carbon of acrylonitrile, and the C4 of isoprene bonds to the α-carbon of acrylonitrile. This alignment matches the larger HOMO coefficient on C1 of isoprene with the larger LUMO coefficient on the β-carbon of acrylonitrile, leading to a more stabilized transition state and making the "para" isomer the major product.

Steric factors generally play a minor role in determining the regioselectivity of this reaction, as the methyl group of isoprene and the nitrile group of acrylonitrile are relatively small. However, in cases with bulkier substituents, steric hindrance can influence the preferred orientation of the reactants.

Computational Prediction and Experimental Validation of Regioisomeric Ratios

Computational studies, often employing density functional theory (DFT), have been instrumental in predicting the regioisomeric outcomes of Diels-Alder reactions. These calculations can determine the activation energies for the formation of the different regioisomers, with the lower activation energy corresponding to the major product. Theoretical studies on the reaction between isoprene and acrylonitrile consistently predict the "para" adduct to be the kinetically favored product.

Experimental validation confirms these computational predictions. While specific quantitative ratios can vary with reaction conditions, the "para" isomer is consistently observed as the major product. For instance, in the related reaction of isoprene with methyl acrylate, the use of a Lewis acid catalyst like aluminum chloride has been shown to significantly enhance the regioselectivity, favoring the "para" adduct with a ratio as high as 95:5. A similar trend is expected for the reaction with acrylonitrile, where Lewis acid catalysis can further enhance the inherent electronic preference for the "para" isomer.

Stereoselectivity (Endo vs. Exo Adducts)

The Diels-Alder reaction can also produce two stereoisomers: the endo and exo adducts. This stereoselectivity arises from the different ways the dienophile can approach the diene. In the endo transition state, the substituent on the dienophile (the nitrile group) is oriented towards the developing π-system of the diene. In the exo transition state, the substituent is oriented away from the diene.

Influence of Reaction Conditions on Stereoselectivity (e.g., Solvent, Temperature, Catalysis)

The stereochemical outcome of the Diels-Alder reaction is highly dependent on the reaction conditions. According to the Alder-Stein rule, the endo product is typically the kinetically favored product due to secondary orbital interactions between the electron-withdrawing group of the dienophile and the central carbons of the diene in the transition state. However, the exo product is generally the thermodynamically more stable isomer due to reduced steric hindrance.

Temperature: At lower temperatures, the reaction is under kinetic control, and the faster-forming endo product predominates. At higher temperatures, the reaction can become reversible, allowing for equilibration to the more stable exo product (thermodynamic control).

Solvent: The polarity of the solvent can influence the stereoselectivity. A theoretical study on the reaction of isoprene with acrylonitrile has shown that in the gas phase, the endo para cycloadduct is the major product. However, in the presence of organic solvents like dichloromethane (DCM) or ionic liquids, the exo para adduct becomes the major product researchgate.net. This shift is attributed to the stabilization of the more polar exo transition state by the solvent.

Catalysis: Lewis acid catalysts, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), can significantly enhance the endo selectivity. By coordinating to the nitrile group of acrylonitrile, the Lewis acid increases the electron-withdrawing nature of the substituent and enhances secondary orbital interactions, further stabilizing the endo transition state.

Theoretical Prediction and Experimental Determination of Stereoisomeric Ratios

Computational studies can predict the relative energies of the endo and exo transition states to determine the expected stereoisomeric ratio under kinetic control. For the reaction of isoprene and acrylonitrile, theoretical calculations have indicated that in the gas phase, the reaction proceeds through an asynchronous concerted mechanism leading to the endo para cycloadduct as the major product researchgate.net. Conversely, in the presence of solvents, the exo para adduct is predicted to be the major product researchgate.net.

Experimental studies on similar systems have challenged the universality of the "endo rule." For example, the reaction of 1,3-butadiene with acrylonitrile has been shown to yield endo:exo ratios close to 1:1, indicating that for some simple Diels-Alder reactions, there is no strong intrinsic preference for the endo adduct nih.govresearchgate.net. This highlights the importance of considering the specific reactants and conditions when predicting stereoselectivity.

For the isoprene-acrylonitrile system, the stereochemical outcome is a delicate balance of secondary orbital interactions, steric effects, and solvent interactions. The use of catalysts and careful control of reaction temperature and solvent are therefore critical for achieving high stereoselectivity for either the endo or exo adduct.

Table of Predicted and Observed Selectivity in the Diels-Alder Reaction of Isoprene and Acrylonitrile

| Condition | Predicted Major Regioisomer | Observed Major Regioisomer | Predicted Major Stereoisomer | Observed Major Stereoisomer |

| Thermal (Gas Phase) | Para | Para | Endo | - |

| Thermal (Organic Solvent) | Para | Para | Exo | Exo |

| Thermal (Ionic Liquid) | Para | Para | Exo | Exo |

| Lewis Acid Catalysis | Para | Para (Enhanced) | Endo (Enhanced) | Endo |

Computational and Theoretical Methodologies Applied to the Chemical System

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Condensed Phase Reactions

To accurately model reactions in solution, the influence of the solvent cannot be ignored. Hybrid QM/MM methods offer a computationally efficient way to study condensed-phase reactions. In this approach, the reacting molecules (the QM region) are treated with a high level of theory (like DFT), while the surrounding solvent molecules (the MM region) are described using a classical molecular mechanics force field. researchgate.netresearchgate.net

QM/MM simulations have been used to study the Diels-Alder reaction of cyclopentadiene with acrylonitrile (B1666552) in aqueous solution. researchgate.netmdpi.com These studies have shown that the free energies of activation are reduced in water compared to the gas phase, which is in good agreement with experimental observations. researchgate.net The acceleration of the reaction in water is attributed to enhanced hydrogen bonding at the transition state. researchgate.net The QM/MM approach allows for the detailed investigation of solute-solvent interactions and their impact on the reaction barrier. researchgate.netresearchgate.net

Advanced Solvation Models (Implicit and Explicit)

In addition to QM/MM, which uses an explicit representation of solvent molecules, implicit solvation models are also widely used to account for solvent effects. wikipedia.orgq-chem.comresearchgate.net These models treat the solvent as a continuous medium with specific dielectric properties. Explicit solvation models, on the other hand, involve the specific inclusion of one or more solvent molecules in the quantum mechanical calculation. researchgate.net

The Polarizable Continuum Model (PCM) is a popular implicit solvation method where the solute is placed in a cavity within a polarizable dielectric continuum representing the solvent. wikipedia.orgq-chem.com This model is effective at capturing the effects of solvent polarity on reaction energetics.

For the reaction of isoprene (B109036) with acrylonitrile, PCM calculations have been used to predict very small variations in regioselectivity with changes in solvent polarity. Different variations of PCM exist, such as the dielectric PCM (D-PCM) and the conductor-like PCM (C-PCM). wikipedia.org The choice of the cavity definition within the PCM framework is crucial for obtaining physically meaningful results, especially when combining it with explicit solvent molecules. nih.gov

The Reference Interaction Site Model (RISM) is a more sophisticated statistical mechanical method for describing solvation that can account for specific solute-solvent interactions, such as hydrogen bonding and hydrophobic effects, by calculating the three-dimensional site distribution functions of the solvent around the solute. nih.govscm.com The 3D-RISM approach provides a molecular-level picture of solvation. scm.commdpi.com

While direct applications of RISM to the isoprene-acrylonitrile system are not extensively detailed in the provided context, its ability to model complex solvation structures makes it a powerful tool for studying reactions in solvents where strong, specific interactions are important. nih.govscm.com This method can be particularly useful for understanding reactions in structured solvents like ionic liquids or in biological environments.

Table 2: Summary of Computational Methodologies

| Methodology | Approach | Key Insights for Isoprene-Acrylonitrile System | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Quantum mechanical method for calculating electronic structure. | Elucidation of reaction mechanism (asynchronous concerted), regioselectivity, and stereoselectivity. | researchgate.netnih.govnih.gov |

| Intrinsic Reaction Coordinate (IRC) | Traces the minimum energy path from a transition state. | Confirms the connection between transition states, reactants, and products. | researchgate.netscm.comvasp.at |

| QM/MM | Hybrid method combining quantum and classical mechanics. | Quantifies the catalytic effect of aqueous solvent on reaction rates. | researchgate.netresearchgate.netmdpi.com |

| Polarizable Continuum Model (PCM) | Implicit solvation model treating the solvent as a continuum. | Predicts the effect of solvent polarity on reaction selectivity. | wikipedia.orgq-chem.com |

| Reference Interaction Site Model (RISM) | Statistical mechanical theory of molecular liquids. | Provides a detailed molecular picture of solvation, including specific interactions. | nih.govscm.commdpi.com |

Energy Decomposition Analysis (EDA) and Activation Strain Models for Reactivity Principlesnih.gov

Computational chemistry provides powerful tools to dissect the intricate energetic components that govern chemical reactions. Among these, Energy Decomposition Analysis (EDA) and the Activation Strain Model (ASM), also known as the Distortion/Interaction model, offer profound insights into the reactivity and selectivity of chemical processes such as the Diels-Alder reaction between 2-methylbuta-1,3-diene (isoprene) and prop-2-enenitrile (acrylonitrile). rsc.orgnih.govresearchgate.net

The Activation Strain Model (ASM) partitions the potential energy surface (ΔE) along the reaction coordinate into two key components: the activation strain (ΔE_strain) and the interaction energy (ΔE_int). nih.govresearchgate.net

ΔE(ζ) = ΔE_strain(ζ) + ΔE_int(ζ)

Here, ζ represents the reaction coordinate. The activation strain, ΔE_strain(ζ), is the energy required to deform the reactants from their equilibrium geometries to the geometries they adopt at a specific point along the reaction coordinate. researchgate.net This term is invariably positive (destabilizing) as it involves stretching, bending, and twisting of bonds and angles. The interaction energy, ΔE_int(ζ), represents the actual interaction between the deformed reactants and is composed of electrostatic interactions, Pauli repulsion, and stabilizing orbital interactions. researchgate.net

Energy Decomposition Analysis (EDA) further dissects the interaction energy (ΔE_int) into physically meaningful terms:

Electrostatic Interaction (ΔV_elstat): This term accounts for the classical electrostatic attraction or repulsion between the reactants.

Pauli Repulsion (ΔE_Pauli): This destabilizing term arises from the repulsive interaction between occupied orbitals of the reactants, preventing the collapse of the molecular system.

Orbital Interaction (ΔE_oi): This stabilizing term encompasses the interactions between the occupied molecular orbitals of one reactant with the unoccupied molecular orbitals of the other, including the crucial HOMO-LUMO interactions that drive bond formation in the Diels-Alder reaction.

Dispersion Interaction (ΔE_disp): This term accounts for the attractive forces arising from instantaneous fluctuations in electron density.

A detailed study on the closely related Diels-Alder reaction between isoprene and methyl acrylate provides a framework for understanding the application of these models. researchgate.netnih.gov In this system, the activation barrier is determined by the interplay between the strain energy required to distort both the diene and the dienophile into the transition state geometry and the stabilizing interaction energy between them.

The EDA reveals that the orbital interaction term is often the dominant stabilizing contributor to the interaction energy, reflecting the frontier molecular orbital (FMO) theory's emphasis on the HOMO-LUMO gap. However, Pauli repulsion can significantly counteract this stabilization, and its magnitude can influence the stereoselectivity (endo/exo) of the reaction.

For the reaction of 2-methylbuta-1,3-diene with prop-2-enenitrile, a similar analysis would be expected to show that the activation energy is a balance between the energy needed to distort the planar s-trans conformation of isoprene into the reactive s-cis conformation and to pyramidalize the sp² carbons of both reactants, and the favorable interaction energy gained as the new carbon-carbon bonds begin to form.

| Energy Component | Description | Typical Contribution in Diels-Alder Reactions |

|---|---|---|

| Activation Strain (ΔE_strain) | Energy required to deform reactants into their transition state geometries. | Destabilizing (positive value) |

| Interaction Energy (ΔE_int) | Interaction between the deformed reactants. | Stabilizing (negative value) |

| - Electrostatic (ΔV_elstat) | Coulombic attraction/repulsion between reactants. | Stabilizing |

| - Pauli Repulsion (ΔE_Pauli) | Repulsion between occupied orbitals. | Destabilizing |

| - Orbital Interaction (ΔE_oi) | Stabilizing interactions of occupied and virtual orbitals (includes HOMO-LUMO). | Highly Stabilizing |

| - Dispersion (ΔE_disp) | van der Waals attractions. | Stabilizing |

Synthetic Utility and Derivatization of 4 Methylcyclohex 3 Ene 1 Carbonitrile

4-Methylcyclohex-3-ene-1-carbonitrile as a Key Intermediate and Building Block in Organic Synthesis

4-Methylcyclohex-3-ene-1-carbonitrile serves as a valuable intermediate in organic synthesis due to its bifunctional nature, containing both a nitrile group and a cyclohexene (B86901) ring. This structure allows for a variety of chemical modifications at two distinct reactive sites. The Diels-Alder reaction between isoprene (B109036) and acrylonitrile (B1666552) provides a straightforward and atom-economical route to this substituted cyclohexene scaffold.

The synthetic utility of this compound stems from the ability to selectively transform the nitrile group into other functionalities such as carboxylic acids, amines, and amides, while the double bond in the cyclohexene ring can undergo various reactions including hydrogenation, epoxidation, and halogenation. This versatility makes 4-methylcyclohex-3-ene-1-carbonitrile a key precursor for the synthesis of a wide range of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. Its role as a building block is crucial for constructing molecules with specific stereochemistry and functionality.

Transformation of the Nitrile Functional Group

The nitrile group in 4-methylcyclohex-3-ene-1-carbonitrile is a versatile functional group that can be converted into several other important chemical entities.

Hydrolysis Methodologies for Conversion to 4-Methylcyclohex-3-ene-1-carboxylic Acid

The conversion of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. This hydrolysis can be achieved under both acidic and basic conditions. libretexts.org

Under acidic conditions, the nitrile is typically heated with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt. libretexts.org

Basic hydrolysis involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide. This process yields a carboxylate salt and ammonia gas. To obtain the free carboxylic acid, a subsequent acidification step is required. libretexts.org The choice between acidic and basic hydrolysis often depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. For sterically hindered nitriles, harsher conditions or specialized catalysts may be necessary to achieve efficient conversion. acs.orgacs.org

| Method | Reagents and Conditions | Product | Advantages/Disadvantages |

| Acid-Catalyzed Hydrolysis | Dilute H2SO4 or HCl, heat | 4-Methylcyclohex-3-ene-1-carboxylic Acid | Direct formation of the carboxylic acid. May not be suitable for acid-sensitive substrates. |

| Base-Catalyzed Hydrolysis | Aqueous NaOH or KOH, heat, followed by acid workup | 4-Methylcyclohex-3-ene-1-carboxylic Acid | Milder conditions may be possible. Requires an additional acidification step. |

Subsequent Functionalization and Transformations of Carboxylic Acid Derivatives

Once 4-methylcyclohex-3-ene-1-carboxylic acid is synthesized, it can be further functionalized to produce a variety of derivatives, including esters and amides.

Esterification: The carboxylic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com The reaction is typically carried out by refluxing the carboxylic acid with an excess of the alcohol and a catalytic amount of a strong acid like sulfuric acid. masterorganicchemistry.com This method is versatile and can be used with a wide range of alcohols to produce different esters. nih.gov

Amide Formation: Amides can be synthesized from the carboxylic acid by reaction with an amine. masterorganicchemistry.com This transformation often requires the activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. The resulting highly reactive acid chloride can then readily react with an amine to form the corresponding amide. libretexts.org Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct reaction between the carboxylic acid and the amine under milder conditions. masterorganicchemistry.com

| Derivative | Reagents and Conditions | Product Example |

| Ester | Methanol, H2SO4 (catalyst), heat | Methyl 4-methylcyclohex-3-ene-1-carboxylate |

| Amide | 1. SOCl2; 2. Ammonia or primary/secondary amine | 4-Methylcyclohex-3-ene-1-carboxamide |

Reduction of the Nitrile Group to Amine Derivatives

The nitrile group of 4-methylcyclohex-3-ene-1-carbonitrile can be reduced to a primary amine, (4-methylcyclohex-3-en-1-yl)methanamine. This transformation is typically achieved using strong reducing agents.

A common and effective reagent for this reduction is lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). The nitrile is added to a solution of LiAlH4, and after the reaction is complete, a careful workup with water and base is performed to yield the primary amine.

Another useful reducing agent is diisobutylaluminium hydride (DIBAL-H). When used in stoichiometric amounts at low temperatures, DIBAL-H can selectively reduce nitriles to aldehydes after hydrolysis of the intermediate imine. chemistrysteps.commasterorganicchemistry.com However, with an excess of DIBAL-H and at higher temperatures, the nitrile can be fully reduced to the primary amine. adichemistry.com

| Reagent | Conditions | Product | Notes |

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether or THF, followed by aqueous workup | (4-Methylcyclohex-3-en-1-yl)methanamine | Powerful reducing agent, reduces many other functional groups. |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene or hexane, low temperature (-78 °C), followed by hydrolysis | 4-Methylcyclohex-3-ene-1-carbaldehyde | Can be used to obtain the aldehyde under controlled conditions. |

| Diisobutylaluminium Hydride (DIBAL-H) | Excess reagent, higher temperature, followed by workup | (4-Methylcyclohex-3-en-1-yl)methanamine | Can lead to the amine with excess reagent. |

Chemical Modifications and Transformations of the Cyclohexene Ring

The olefinic bond within the cyclohexene ring of 4-methylcyclohex-3-ene-1-carbonitrile provides another site for chemical modification.

Hydrogenation Studies of the Olefinic Bond

The double bond in the cyclohexene ring can be saturated through hydrogenation to yield 4-methylcyclohexane-1-carbonitrile. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and rhodium on carbon (Rh/C). The reaction is usually performed in a suitable solvent, such as ethanol or ethyl acetate, under a hydrogen atmosphere. The choice of catalyst and reaction conditions (temperature, pressure) can influence the rate and selectivity of the hydrogenation.

Transfer hydrogenation is an alternative method that avoids the need for high-pressure hydrogen gas. acgpubs.org In this technique, a hydrogen donor molecule, such as isopropanol or formic acid, is used in the presence of a catalyst to transfer hydrogen to the double bond. acgpubs.org Palladium-based catalysts are often effective for transfer hydrogenation reactions. acgpubs.org

| Method | Catalyst | Hydrogen Source | Product |

| Catalytic Hydrogenation | Pd/C, Pt/C, or Rh/C | H2 gas | 4-Methylcyclohexane-1-carbonitrile |

| Transfer Hydrogenation | Palladium-based catalyst | Isopropanol or Formic Acid | 4-Methylcyclohexane-1-carbonitrile |

Oxidative Transformations of the Cyclohexene Moiety

The cyclohexene ring of 4-methylcyclohex-3-ene-1-carbonitrile is susceptible to various oxidative transformations, providing pathways to a range of functionalized derivatives. Key reactions include epoxidation, dihydroxylation, and oxidative cleavage, each yielding products with distinct stereochemistry and functionality.

Epoxidation: The carbon-carbon double bond within the cyclohexene moiety can be readily converted into an epoxide ring. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism, generally resulting in the formation of a syn-epoxide. For 1-substituted 3-cyclohexenes, the stereochemical outcome of the epoxidation can be influenced by the nature of the substituent. Theoretical and experimental studies on related systems suggest that the conformational preference of the substituent can direct the approach of the oxidizing agent, leading to a mixture of cis and trans epoxides. researchgate.net While specific studies on 4-methylcyclohex-3-ene-1-carbonitrile are not extensively documented in readily available literature, the general principles of cyclohexene epoxidation apply.

Dihydroxylation: The synthesis of vicinal diols from 4-methylcyclohex-3-ene-1-carbonitrile can be accomplished through dihydroxylation of the double bond. Syn-dihydroxylation is commonly carried out using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄). These reactions proceed through a cyclic intermediate, resulting in the addition of two hydroxyl groups to the same face of the ring. Anti-dihydroxylation can be achieved via the opening of an intermediate epoxide with an aqueous acid.

Oxidative Cleavage: Ozonolysis provides a method for the complete cleavage of the cyclohexene double bond, leading to the formation of dicarbonyl compounds. The reaction involves the treatment of the alkene with ozone (O₃) followed by a workup step. A reductive workup, often using dimethyl sulfide (DMS) or zinc, yields aldehydes or ketones, while an oxidative workup with hydrogen peroxide (H₂O₂) leads to carboxylic acids.

Table 1: Oxidative Transformations of 4-Methylcyclohex-3-ene-1-carbonitrile Analogs

| Transformation | Reagents | Product Type | Stereochemistry |

| Epoxidation | m-CPBA | Epoxide | Syn-addition |

| Syn-dihydroxylation | 1. OsO₄ 2. NaHSO₃ | Vicinal diol | Syn-addition |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Vicinal diol | Anti-addition |

| Oxidative Cleavage | 1. O₃ 2. DMS | Dicarbonyl | - |

Functionalization at the Methyl Group and Other Ring Positions

Beyond the double bond, the methyl group and other positions on the cyclohexene ring of 4-methylcyclohex-3-ene-1-carbonitrile can be functionalized, expanding its synthetic utility.

Allylic Functionalization: The hydrogens on the carbon atoms adjacent to the double bond (allylic positions) are particularly reactive towards radical substitution. Allylic bromination can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or peroxides. youtube.commychemblog.comlibretexts.orglibretexts.org This reaction proceeds via a free-radical chain mechanism. mychemblog.comlibretexts.orglibretexts.org For 4-methylcyclohex-3-ene-1-carbonitrile, there are two allylic positions that could potentially be brominated. The regioselectivity of the reaction is influenced by the relative stability of the possible allylic radical intermediates. masterorganicchemistry.com

Allylic oxidation represents another important transformation. Reagents such as selenium dioxide (SeO₂) or chromium-based oxidants can be employed to introduce hydroxyl or carbonyl functionalities at the allylic position.

Table 2: Potential Functionalization Reactions of 4-Methylcyclohex-3-ene-1-carbonitrile

| Position | Reaction Type | Reagents | Potential Product |

| Allylic C-H | Radical Bromination | NBS, light/heat | Allylic Bromide |

| Allylic C-H | Oxidation | SeO₂ | Allylic Alcohol/Ketone |

Aromatization Studies to Substituted Benzenoid Systems

The cyclohexene ring of 4-methylcyclohex-3-ene-1-carbonitrile can be aromatized to generate substituted benzonitrile derivatives. This transformation is a dehydrogenation process and can be accomplished using various methods.

A common laboratory method for the aromatization of cyclohexene derivatives is heating with sulfur or selenium. Another widely used technique is catalytic dehydrogenation, which typically employs a noble metal catalyst such as palladium on carbon (Pd/C) at elevated temperatures. These conditions facilitate the removal of hydrogen atoms, leading to the formation of the aromatic ring. The product of the aromatization of 4-methylcyclohex-3-ene-1-carbonitrile would be 4-methylbenzonitrile.

Table 3: Aromatization of Cyclohexene Derivatives

| Substrate | Reagents/Catalyst | Product |

| 4-Methylcyclohex-3-ene-1-carbonitrile | Pd/C, heat | 4-Methylbenzonitrile |

| Substituted Cyclohexenes | Sulfur, heat | Substituted Benzenes |

Integration of 4-Methylcyclohex-3-ene-1-carbonitrile into Multistep Synthesis of Complex Molecular Scaffolds

4-Methylcyclohex-3-ene-1-carbonitrile, as a product of the Diels-Alder reaction between isoprene and acrylonitrile, serves as a versatile building block in the multistep synthesis of more complex molecular architectures. Its inherent functionality—a nitrile group, a double bond, and a methyl-substituted cyclohexene ring—provides multiple reaction sites for further elaboration.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up a wide range of subsequent transformations. The double bond can be functionalized through the oxidative methods discussed previously (Section 7.3.2), and the allylic positions offer handles for further substitution (Section 7.3.3). The ability to aromatize the ring (Section 7.3.4) provides a route to substituted aromatic compounds.

While specific examples of the integration of 4-methylcyclohex-3-ene-1-carbonitrile into the total synthesis of complex natural products or pharmaceuticals are not extensively detailed in the readily accessible scientific literature, its potential as a starting material is evident from the reactivity of its functional groups. The Diels-Alder adduct of isoprene and maleic anhydride, a structurally related compound, has been utilized in the synthesis of epoxy derivatives with potential biological activity. mdpi.com This suggests that the acrylonitrile adduct could similarly be employed in the construction of diverse molecular scaffolds.

The strategic application of the reactions outlined above allows for the controlled modification of the 4-methylcyclohex-3-ene-1-carbonitrile core, enabling its use in the synthesis of a variety of target molecules with potential applications in medicinal chemistry and materials science.

Analytical Methodologies in the Study of the Chemical System and Its Adduct

Advanced Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry) for Structural Elucidation and Isomeric Differentiation

Spectroscopic methods are indispensable tools for the unambiguous identification and structural elucidation of the adducts formed between 2-Methylbuta-1,3-diene and prop-2-enenitrile. chegg.com These techniques provide detailed information about the molecular structure, connectivity of atoms, and functional groups present, which is crucial for differentiating between the possible regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are primary techniques for determining the precise structure of the Diels-Alder adducts. chegg.com ¹H NMR provides information on the chemical environment of protons, their multiplicity (splitting patterns), and their spatial relationships through coupling constants. Advanced 2D NMR techniques, such as COSY and HSQC, can be employed to resolve complex spectra and establish proton-proton and proton-carbon correlations, respectively, which is particularly useful when analyzing mixtures of isomers. researchgate.net For instance, the chemical shifts of the vinylic protons and the protons adjacent to the nitrile group are characteristic and help in assigning the correct isomeric structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the adduct. The presence of a sharp absorption band around 2240-2260 cm⁻¹ confirms the cyano (-C≡N) group from prop-2-enenitrile. The disappearance of characteristic C=C stretching frequencies of the conjugated diene and the appearance of a new C=C stretching band for the cyclohexene (B86901) ring (around 1650 cm⁻¹) provide evidence for the formation of the cycloadduct.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight of the adduct and providing information about its fragmentation pattern. nih.gov Techniques like Electrospray Ionization (ESI-MS) can be used to characterize the adduct. researchgate.net The mass spectrum will show a molecular ion peak corresponding to the combined mass of the diene and dienophile. Furthermore, analysis of the fragmentation patterns, sometimes involving a retro-Diels-Alder reaction under MS conditions, can offer clues about the structure of the adduct. researchgate.net

| Technique | Observation | Interpretation |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 5.4 (s, 1H), 2.5-2.1 (m, 5H), 1.7 (s, 3H) | Vinylic proton, cyclohexene ring protons, methyl group protons |

| ¹³C NMR (CDCl₃) | δ 134.0, 122.0, 120.0, 30.0, 28.0, 25.0, 23.0 | C=C carbons, C≡N carbon, cyclohexene ring carbons, methyl carbon |

| IR (KBr) | ν 2245 cm⁻¹ (sharp), 1650 cm⁻¹ (medium) | C≡N stretch, C=C stretch of cyclohexene ring |

| Mass Spec (EI) | m/z = 121 (M⁺), 68, 53 | Molecular ion, fragments from retro-Diels-Alder reaction |

Chromatographic Methods (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography) for Product Analysis, Purity Assessment, and Isomer Separation

Chromatographic techniques are essential for separating the components of the reaction mixture, allowing for the isolation and quantification of the desired adducts, as well as for assessing their purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective method for analyzing the volatile products of the Diels-Alder reaction. nih.gov The gas chromatograph separates the different components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra for their identification. This technique is particularly useful for separating the para and meta isomers of the adduct and quantifying their relative amounts in the product mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for the analysis and purification of the reaction products. researchgate.netcopernicus.org It is especially valuable for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. By selecting the appropriate stationary phase (e.g., normal-phase or reversed-phase) and mobile phase composition, HPLC can achieve excellent separation of the Diels-Alder adducts from unreacted starting materials and byproducts. researchgate.net Collected fractions can then be further analyzed by spectroscopic methods for structural confirmation.

| Technique | Column | Mobile Phase / Carrier Gas | Typical Elution Order |

|---|---|---|---|

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Unreacted prop-2-enenitrile, unreacted 2-Methylbuta-1,3-diene, Diels-Alder adducts |

| HPLC | Reversed-phase C18 column | Acetonitrile/Water gradient | Separation of isomeric adducts based on polarity |

In Situ Reaction Monitoring and Kinetic Techniques for Real-Time Analysis

Understanding the reaction kinetics and mechanism requires real-time monitoring of the reaction progress. In situ techniques allow for the analysis of the reaction mixture as it evolves, without the need for sampling and quenching.

Kinetic studies of the Diels-Alder reaction between 2-Methylbuta-1,3-diene and prop-2-enenitrile have been performed to understand the reaction mechanism and selectivity. researchgate.netresearchgate.net Computational studies using density functional theory (DFT) have also been employed to investigate the energetics of the concerted versus stepwise pathways and to predict the preference for the Diels-Alder adduct formation. nih.gov

UV-Vis Spectrophotometry: This technique can be used to monitor the disappearance of the conjugated diene (2-Methylbuta-1,3-diene), which absorbs at a specific wavelength in the UV region. figshare.com By tracking the decrease in absorbance of the diene over time, the rate of the reaction can be determined. This method is relatively simple and can provide valuable kinetic data. figshare.com

NMR Spectroscopy: In situ NMR spectroscopy can also be used to follow the reaction kinetics. By taking NMR spectra of the reaction mixture at different time intervals, it is possible to monitor the decrease in the concentration of the reactants and the increase in the concentration of the products, providing a detailed picture of the reaction progress.

Future Research Horizons in the Cycloaddition of 2-Methylbuta-1,3-diene and prop-2-enenitrile

The Diels-Alder reaction between 2-Methylbuta-1,3-diene (isoprene) and prop-2-enenitrile (acrylonitrile) to form 4-Methylcyclohex-3-ene-1-carbonitrile is a classic example of [4+2] cycloaddition, a powerful tool for constructing six-membered rings. While this reaction is well-established, ongoing research seeks to refine its efficiency, selectivity, and environmental footprint. Future explorations are poised to unlock new potentials in catalysis, predictive modeling, sustainable practices, and the synthetic applications of its adduct.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing prop-2-enenitrile derivatives, and how can yield and purity be maximized?

- Prop-2-enenitrile derivatives are typically synthesized via condensation reactions between aldehydes and malononitrile in the presence of a base (e.g., ammonia or amines). Key parameters include:

- Solvent selection : Ethanol or methanol is preferred due to their polarity and ability to dissolve reactants .

- Temperature control : Heating at 60–80°C facilitates reaction completion while minimizing side products .

- Reaction time : Monitoring via thin-layer chromatography (TLC) ensures termination at peak product formation .

Q. Which spectroscopic techniques are most effective for characterizing 2-methylbuta-1,3-diene in polymer blends?

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR identify structural motifs, such as vinyl protons (δ 4.5–5.5 ppm) and branching methyl groups (δ 1.2–1.5 ppm) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 1640 cm<sup>-1</sup> (C=C stretch) and 890 cm<sup>-1</sup> (vinyl CH deformation) confirm unsaturated bonds .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, especially for copolymers with styrene .

Q. How does solvent polarity influence the stability of prop-2-enenitrile in storage?

- Prop-2-enenitrile is prone to hydrolysis in polar protic solvents (e.g., water, ethanol). Stability is improved by:

- Storing in anhydrous aprotic solvents (e.g., dimethyl sulfoxide).

- Adding stabilizers like hydroquinone (0.1–1 wt%) to inhibit polymerization .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for acrylonitrile-based cycloadditions?

- Density Functional Theory (DFT) : Calculates transition-state energies to compare [2+2] vs. [4+2] cycloaddition pathways. For example, DFT at the B3LYP/6-31G* level shows a 15 kcal/mol preference for Diels-Alder reactions in 2-methylbuta-1,3-diene systems .

- Molecular Dynamics (MD) : Simulates solvent effects on regioselectivity, explaining discrepancies between experimental and theoretical yields .

Q. What strategies address conflicting data on the bioactivity of prop-2-enenitrile derivatives in enzymatic assays?

- Surface Plasmon Resonance (SPR) : Quantifies binding affinities (KD) between derivatives and target enzymes, resolving false positives from nonspecific interactions .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

- Control experiments : Use enantiomerically pure samples to isolate stereochemical effects on activity .

Q. How do copolymerization kinetics of 2-methylbuta-1,3-diene and styrene vary under heterogeneous vs. homogeneous conditions?

- Heterogeneous systems (e.g., emulsion polymerization): Exhibit slower kinetics due to phase transfer limitations (reported kp = 0.5 L/mol·s) .

- Homogeneous systems (e.g., bulk polymerization): Faster propagation (kp = 2.3 L/mol·s) but require strict temperature control to avoid crosslinking .

- Gel Permeation Chromatography (GPC) : Monitors molecular weight distribution to validate kinetic models .

Methodological Considerations

Q. How can researchers design experiments to study oxidative degradation pathways of 2-methylbuta-1,3-diene in environmental matrices?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile degradation products (e.g., formaldehyde, acetone) .

- Electron Paramagnetic Resonance (EPR) : Detects radical intermediates formed during ozonolysis or UV-induced oxidation .

- Controlled exposure chambers : Simulate indoor/outdoor environments to assess surface adsorption and reaction rates .

Q. What advanced purification techniques are suitable for isolating stereoisomers of prop-2-enenitrile derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.